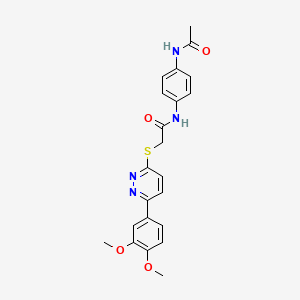

N-(4-acetamidophenyl)-2-((6-(3,4-dimethoxyphenyl)pyridazin-3-yl)thio)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(4-acetamidophenyl)-2-((6-(3,4-dimethoxyphenyl)pyridazin-3-yl)thio)acetamide, also known as ADPTA, is a chemical compound that has been extensively studied for its potential use in scientific research. It belongs to the class of thioacetamide derivatives and has been found to possess a range of biochemical and physiological effects.

Scientific Research Applications

Discovery and Characterization of Histamine H3 Receptor Antagonists

Pyridazin-3-one derivatives have been identified as potent, selective histamine H3 receptor inverse agonists, potentially useful in treating attentional and cognitive disorders. These compounds exhibit high affinity for both human and rat H3 receptors, with selectivity over other histamine receptor subtypes. Their pharmaceutical properties suggest potential applications in central nervous system (CNS) drug development (R. Hudkins et al., 2011).

Antinociceptive Activity of Pyridazinone Derivatives

Studies have synthesized and evaluated the antinociceptive activity of pyridazinone derivatives, finding several compounds more potent than aspirin. This research underscores the potential of pyridazinone compounds in developing new analgesic drugs (D. Doğruer et al., 2000).

Antitumor and Antioxidant Applications

Pyridazinone and related compounds have been investigated for their antitumor activity against various human tumor cell lines, demonstrating potential as anticancer agents. Additionally, these compounds have shown significant antioxidant properties, suggesting a dual role in therapeutic applications (L. Yurttaş et al., 2015).

Improvement of Base Oil Properties

Pyridazinone derivatives have been applied in the chemical modification of base oils, improving their oxidative stability and corrosion inhibition properties. This research highlights the versatility of pyridazinone compounds in industrial applications beyond pharmacology (M. Nessim, 2017).

Antimicrobial and Anti-Inflammatory Agents

Novel heterocyclic compounds incorporating pyridazinone structures have been synthesized and shown to possess significant antimicrobial and anti-inflammatory activities. These findings suggest the potential of pyridazinone derivatives in developing new therapeutic agents for treating infections and inflammation (E. Darwish et al., 2014).

Mechanism of Action

Target of Action

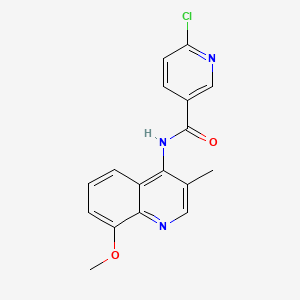

The primary target of this compound is the receptor tyrosine kinase MET . The MET receptor plays a crucial role in the development and progression of cancer .

Mode of Action

The compound acts as a selective inhibitor of the receptor tyrosine kinase MET . It inhibits MET autophosphorylation and signaling . Additionally, it activates cysteine-aspartic acid protease 3 (caspase 3) , an enzyme which is part of the apoptosis signaling cascade .

Biochemical Pathways

The compound’s interaction with the MET receptor disrupts the signaling pathways that promote cell growth and survival. By inhibiting MET autophosphorylation, the compound prevents the activation of downstream signaling pathways involved in cell proliferation and survival . The activation of caspase 3 triggers the apoptosis signaling cascade, leading to programmed cell death .

Result of Action

The inhibition of MET signaling and the activation of caspase 3 can lead to the death of cancer cells . This can result in the reduction of tumor size and potentially halt the progression of the disease .

properties

IUPAC Name |

N-(4-acetamidophenyl)-2-[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4O4S/c1-14(27)23-16-5-7-17(8-6-16)24-21(28)13-31-22-11-9-18(25-26-22)15-4-10-19(29-2)20(12-15)30-3/h4-12H,13H2,1-3H3,(H,23,27)(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INMABBYPQAMJHW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC(=C(C=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-benzyl-3-isobutyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2966283.png)

![N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2966291.png)

![[1-(3-Methylpyridin-2-yl)cyclobutyl]methanamine](/img/structure/B2966294.png)

![2-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2966299.png)